1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone
Description
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative characterized by a ketone group (ethanone) attached to the 2-position of a pyrrole ring substituted with methyl groups at the 1- and 4-positions. Pyrroles are aromatic heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
84677-03-2 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,4-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(7(2)10)9(3)5-6/h4-5H,1-3H3 |
InChI Key |
CQODNAJXGMMTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,4-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The 1,4-dimethyl vs.
- Aromatic vs. Non-Aromatic Systems: Compared to benzene-based analogs like 1-(2-chlorophenyl)ethanone , the pyrrole core in the target compound enhances electron-richness, favoring electrophilic substitutions at the α-positions.
- Steric Effects : Bulky substituents (e.g., phenyl groups in ) reduce solubility in polar solvents but enhance crystallinity, as reflected in higher melting points.
Physicochemical Properties
- Spectroscopic Signatures : The IR carbonyl stretch (~1650 cm⁻¹) aligns with related pyrrole ketones . NMR signals for methyl groups (δ ~2.1–2.4) are consistent with analogs but differ in splitting patterns due to substituent positions .
- Thermal Stability : Methyl groups at the 1- and 4-positions may enhance thermal stability compared to phenyl-substituted derivatives, which decompose at lower temperatures due to π-π stacking disruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
